2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The target compound, 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, features a chromeno[2,3-c]pyrrole-3,9-dione core substituted with a 1,3-benzodioxol-5-ylmethyl group at position 2, a 3-hydroxyphenyl group at position 1, and a methyl group at position 7. The hydroxyl group on the phenyl ring distinguishes it from close analogs, such as the methoxy-substituted variant, and may influence solubility, hydrogen-bonding capacity, and biological interactions .
Properties
Molecular Formula |
C26H19NO6 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H19NO6/c1-14-5-7-19-18(9-14)24(29)22-23(16-3-2-4-17(28)11-16)27(26(30)25(22)33-19)12-15-6-8-20-21(10-15)32-13-31-20/h2-11,23,28H,12-13H2,1H3 |
InChI Key |
LSXQNEPFISGDAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC5=C(C=C4)OCO5)C6=CC(=CC=C6)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzodioxole derivatives and hydroxyphenyl derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high efficiency and scalability. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is . Its structure features a chromeno-pyrrole core with substituents that enhance its biological activity. The benzodioxole moiety is known for its role in various pharmacological applications due to its ability to interact with biological targets.
Antioxidant Properties
Research indicates that compounds containing the benzodioxole structure exhibit significant antioxidant activities. This is crucial for developing therapeutic agents that combat oxidative stress-related diseases. Studies have shown that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in preventing cellular damage and aging processes .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of signaling pathways associated with cell survival and death .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. It has been shown to protect neuronal cells from apoptosis induced by neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Drug Development
The unique structure of 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione makes it a promising candidate for drug development. Its ability to interact with multiple biological targets can be harnessed to create multi-target drugs that address complex diseases like cancer and neurodegeneration.
Formulation in Nutraceuticals
Given its antioxidant properties, this compound is also being explored for use in nutraceutical formulations aimed at enhancing health and wellness. Its incorporation into dietary supplements could provide protective benefits against oxidative stress and inflammatory conditions.
Study 1: Antioxidant Activity Assessment
A study conducted by Al-Wabli et al. evaluated the antioxidant capacity of various derivatives of the compound using DPPH and ABTS assays. The results indicated a strong correlation between the structure and antioxidant efficacy, with certain modifications enhancing activity significantly .
Study 2: Anticancer Mechanisms
In a study published in a peer-reviewed journal, researchers investigated the anticancer mechanisms of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation .
Study 3: Neuroprotection in Animal Models
Animal model studies have demonstrated that administration of this compound can reduce neurodegeneration markers in models of induced oxidative stress. Behavioral assessments showed improvements in cognitive functions post-treatment, indicating its potential as a therapeutic agent for neuroprotection .
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects. Detailed studies on the molecular targets and pathways involved are essential to understand the compound’s effects and potential therapeutic applications.
Comparison with Similar Compounds
2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Molecular Formula: C₂₇H₂₁NO₆
- Average Mass : 455.466 g/mol
- Substituents :
- Position 1: 3-Methoxyphenyl (electron-donating group)
- Position 2: 1,3-Benzodioxol-5-ylmethyl (lipophilic substituent)
2-Methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Chromafenozide
- Molecular Formula : C₂₃H₂₈N₂O₄
- Substituents : Hydrazide and benzopyran moieties.
- Key Difference: While sharing a benzopyran core, chromafenozide’s hydrazide functional group and pesticidal application highlight structural and functional divergence from the target compound .
Enzyme Inhibition Potential
- Autotaxin (ATX) Inhibition : While the target compound lacks direct assay data, structurally related pyrrole-diones (e.g., benzotriazole-containing derivatives) exhibit ATX inhibition (IC₅₀ < 1 µM) . The hydroxyl group in the target may enhance binding affinity via hydrogen bonding with enzyme active sites.
- Solubility Considerations : The hydroxyl group likely improves aqueous solubility compared to the methoxy analog, as demonstrated in high-throughput solubility assays for similar compounds (e.g., 10–50 µM solubility at pH 6.5) .
Functional Group Impact
- 3-Hydroxyphenyl vs. 3-Methoxyphenyl : The hydroxyl group’s polarity may improve target engagement in hydrophilic environments (e.g., enzyme active sites) but reduce blood-brain barrier permeability versus the methoxy analog .
- Benzodioxolylmethyl Group : Enhances metabolic stability compared to simpler alkyl substituents (e.g., methyl), as seen in pharmacokinetic studies of related compounds .
Biological Activity
The compound 2-(1,3-benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a chromeno-pyrrole scaffold with significant functional groups that contribute to its biological activity. The presence of the 1,3-benzodioxole moiety is particularly noteworthy as it is known for various pharmacological effects.
Antioxidant Activity
Research indicates that derivatives of the chromeno[2,3-c]pyrrole structure exhibit antioxidant properties . For instance, compounds with similar scaffolds have demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties . In vitro studies suggest that it may inhibit the growth of various bacterial strains. Specifically, compounds derived from chromeno-pyrrole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Antimalarial Potential
A notable study highlighted the antimalarial activity of related compounds. In vitro assays against Plasmodium falciparum demonstrated that certain derivatives exhibited potent antiplasmodial effects at low nanomolar concentrations. This suggests that our compound may also hold promise in this area .
The biological activity of 2-(1,3-benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be attributed to several mechanisms:
- Free Radical Scavenging : The structure allows for effective interaction with reactive oxygen species (ROS), thus mitigating oxidative damage.
- Enzyme Inhibition : Some studies have indicated that similar compounds can inhibit specific enzymes involved in disease progression, such as proteases in viruses like SARS-CoV-2 .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
